3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a piperidine ring, and a triazolone structure
Mechanism of Action
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin .
Mode of Action
It is suggested that similar compounds cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Similar compounds have been reported to affect the cell cycle, specifically causing cell cycle arrest at the s phase .
Result of Action
Similar compounds have been reported to induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This is followed by the formation of the piperidine ring and the subsequent introduction of the triazolone moiety. Common synthetic methods include:
Pd-catalyzed arylation: This step is crucial for forming the benzo[d][1,3]dioxole structure.
Noyori asymmetric hydrogenation: Used to achieve high enantioselectivity.
Aza-Michael addition: and Bischler–Napieralski reaction : These reactions are employed to construct the piperidine ring.
N-arylation: This step is used to introduce the triazolone moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzo[d][1,3]dioxole moiety.
Reduction: Typically used to reduce the triazolone ring.
Substitution: Both nucleophilic and electrophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can lead to quinone derivatives, while reduction of the triazolone ring can yield various amine derivatives.
Scientific Research Applications
3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders and cancer.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and have similar chemical properties.
Piperidine derivatives: Compounds with a piperidine ring, which are often used in medicinal chemistry.
Triazolone derivatives: These compounds contain the triazolone structure and are studied for their pharmacological activities.
Uniqueness
What sets 3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one apart is its combination of these three distinct moieties, which endows it with unique chemical and biological properties. This combination allows for a wide range of applications and interactions that are not typically observed in compounds containing only one or two of these moieties.
Biological Activity
The compound 3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. Its structure features a piperidine ring and a triazole moiety, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N4O3, with a molecular weight of 348.39 g/mol. The structure includes a benzo[d][1,3]dioxole group that is often associated with anticancer properties.
Anticancer Activity
Research indicates that compounds with similar structures to This compound exhibit significant anticancer activity against various cell lines. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole can inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Compound | Activity | Cell Lines Tested | IC50 (µM) |
---|---|---|---|
Compound A | Anticancer | MCF7 (breast) | 15 |
Compound B | Anticancer | HeLa (cervical) | 10 |
3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-... | Anticancer | A549 (lung) | TBD |
Dopamine Receptor Modulation
Recent studies have focused on the compound's interaction with dopamine receptors. It has been identified as a selective D3 dopamine receptor agonist. In functional assays, the compound demonstrated an EC50 value of 710 nM for D3R-mediated β-arrestin recruitment . This suggests potential applications in treating disorders related to dopamine dysregulation.
GABA Receptor Interaction
Another area of interest is the modulation of GABA receptors. Compounds structurally related to triazoles have been shown to enhance GABAergic activity significantly. For example, modifications in similar compounds led to enhanced GABA receptor modulation with EC50 values in the low micromolar range .
The biological activity of 3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-... can be attributed to several mechanisms:
- Receptor Agonism : The compound acts as an agonist at the D3 dopamine receptor, influencing neurotransmitter release and neuronal excitability.
- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
- GABA Modulation : Enhancing GABA receptor activity can lead to increased inhibitory neurotransmission, providing therapeutic effects in anxiety and seizure disorders.
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with the compound resulted in significant reductions in cell viability in A549 lung cancer cells. The mechanism involved activation of apoptotic pathways .
- Dopaminergic Activity Assessment : A study evaluated the compound's effects on D3 receptor signaling pathways using β-arrestin recruitment assays. Results indicated a strong agonistic effect without significant D2 receptor activity .
Properties
IUPAC Name |
5-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-24-22(28)26(17-5-3-2-4-6-17)20(23-24)15-9-11-25(12-10-15)21(27)16-7-8-18-19(13-16)30-14-29-18/h2-8,13,15H,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHSPTASGBWOTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.